Thermodynamic Stability of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone in Solution: A Methodological Framework for Preclinical Assessment
An In-Depth Technical Guide Executive Summary The sulfoximine moiety has emerged as a functional group of significant interest in modern drug discovery, valued for its unique physicochemical properties, including high po...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Executive Summary
The sulfoximine moiety has emerged as a functional group of significant interest in modern drug discovery, valued for its unique physicochemical properties, including high polarity, metabolic stability, and its capacity for hydrogen bonding.[1][2][3] This guide provides a comprehensive framework for evaluating the thermodynamic stability of a specific sulfoximine, Cyclohexyl(imino)(methyl)-λ⁶-sulfanone (CAS: 1085526-16-4)[4][5], in solution. As direct stability data for this compound is not extensively published, this document establishes a robust, first-principles approach based on the known chemistry of the sulfoximine functional group and standard pharmaceutical industry protocols for stability testing. We detail the theoretical underpinnings of potential degradation pathways and provide actionable, step-by-step protocols for forced degradation (stress testing) and kinetic analysis. The objective is to equip researchers with the necessary tools to generate a comprehensive stability profile, crucial for formulation development, shelf-life prediction, and overall risk assessment in a drug development pipeline.
The thermodynamic stability of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone is governed by the inherent reactivity of its core S(VI) functional group. The sulfoximine moiety, while generally considered chemically stable, can undergo degradation under specific environmental conditions.[2][6] Understanding these potential pathways is vital for designing meaningful stability studies and for identifying potential degradants.[7][8][9]
Potential Degradation Pathways
Based on established sulfoximine chemistry, several degradation pathways should be considered as hypothetically relevant to Cyclohexyl(imino)(methyl)-λ⁶-sulfanone.[7][9]
Reductive Pathways: The S=N and S=O bonds can be susceptible to reduction. For instance, reduction of the S=N bond could lead to the corresponding sulfoxide.
Oxidative Pathways: While the sulfur atom is in a high oxidation state (VI), oxidative cleavage or modification of the attached alkyl groups (cyclohexyl, methyl) could occur under strong oxidative stress.
Hydrolytic Cleavage (Acid/Base Mediated): The sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds may be susceptible to hydrolysis under harsh acidic or basic conditions. Cleavage of the S-N bond is a known conversion pathway for some sulfoximines, potentially yielding a sulfoxide.[9]
Photolytic Degradation: Exposure to high-intensity light, particularly in the UV spectrum, can provide the energy to initiate free-radical-based degradation pathways. Functional groups such as carbonyls and nitroaromatics are known to introduce photosensitivity, and while not present here, the S=O and S=N bonds may have some susceptibility.[10]
The following diagram illustrates the workflow for investigating these potential pathways.
Solubility Profile of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone in Organic Solvents: A Framework for Pre-formulation and Development
An In-Depth Technical Guide Abstract The sulfoximine moiety has emerged as a critical pharmacophore in modern drug discovery, prized for its unique stereochemical and physicochemical properties, including its ability to...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The sulfoximine moiety has emerged as a critical pharmacophore in modern drug discovery, prized for its unique stereochemical and physicochemical properties, including its ability to modulate solubility and metabolic stability. Cyclohexyl(imino)(methyl)-λ⁶-sulfanone (CAS: 1085526-16-4) is a representative member of this class, yet its fundamental solubility characteristics remain uncharacterized in the public domain. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility profile of this compound in pharmaceutically relevant organic solvents. We move beyond a simple data sheet to offer a foundational understanding of the underlying principles, a robust experimental protocol based on the gold-standard shake-flask method, and a clear pathway for data analysis and interpretation. This document is designed to serve as a self-validating system for generating the crucial solubility data needed to advance sulfoximine-containing candidates through the development pipeline.
Introduction: The Significance of the Sulfoximine Scaffold and Solubility
Cyclohexyl(imino)(methyl)-λ⁶-sulfanone is a sulfur(VI) compound featuring a tetrahedral, stereogenic sulfur center. Its structure is defined by a lipophilic cyclohexyl group, a polar sulfoximine core (-S(=O)=NH), and a methyl group.
The sulfoximine functional group is not merely a structural curiosity; it is a bioisostere for other common groups like sulfones and amides and offers distinct advantages. The presence of both a hydrogen-bond donor (the N-H group) and acceptor (the S=O group) allows for complex interactions with biological targets and can enhance aqueous solubility compared to related sulfones.[3] This unique electronic and steric profile has led to the incorporation of sulfoximines into numerous clinical candidates, including kinase inhibitors.[3]
However, the promise of any new chemical entity (NCE) is fundamentally tethered to its physicochemical properties, with solubility being paramount. Poor solubility is a primary driver of costly late-stage failures in drug development, as it directly impacts absorption, bioavailability, and the feasibility of creating viable formulations.[4][5][6] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making the characterization of their solubility in both aqueous and organic media a critical early-stage activity.[4][7]
This guide, therefore, provides the theoretical grounding and practical methodology required to comprehensively map the solubility of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone across a panel of organic solvents, enabling informed decisions in medicinal chemistry, process development, and formulation science.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" provides a predictive foundation for estimating solubility. By dissecting the structure of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, we can hypothesize its behavior in different solvent classes.
Lipophilic Region: The cyclohexyl ring is a large, nonpolar moiety that will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
Polar Region: The sulfoximine group (-S(=O)=NH) is highly polar and capable of dipole-dipole interactions. Crucially, it can act as both a hydrogen bond donor (via N-H) and acceptor (via S=O), suggesting favorable interactions with protic and polar aprotic solvents.[3][8]
Based on this analysis, we can make the following predictions:
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar core.
Moderate to Good Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, which can engage in hydrogen bonding.
Low Solubility: Expected in nonpolar solvents like hexanes and toluene, where the energy required to break the solute-solute interactions in the crystal lattice is not sufficiently compensated by weak solute-solvent interactions.
The following diagram illustrates the key intermolecular forces at play.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, which represents the true saturation point of a compound in a solvent at a given temperature and pressure.[9] This is distinct from kinetic solubility, which can often overestimate the stable concentration.
Rationale for Method Selection
Trustworthiness: This method measures the equilibrium state, providing a stable and thermodynamically relevant value that is critical for developing robust formulations.
Causality: By controlling temperature and allowing sufficient time for equilibration, we ensure that the measured concentration is a true reflection of the compound's intrinsic solubility, minimizing artifacts from dissolution rate.
Orbital shaker or rotator with temperature control
Benchtop centrifuge with temperature control
Calibrated pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the shake-flask solubility assay.
Step-by-Step Methodology
Preparation of Stock Solutions:
Accurately weigh approximately 5-10 mg of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone into a tared 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.
Record the exact mass.
Add 1.0 mL of the selected organic solvent to the vial.
Prepare each solvent in triplicate for statistical validity.
Equilibration:
Securely cap the vials.
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
Expert Insight: Allow the slurries to shake for at least 24 hours. For crystalline compounds, 48 hours is preferable to ensure that the system has reached true thermodynamic equilibrium. A preliminary time-course experiment can validate the required equilibration time.
Phase Separation:
After equilibration, visually confirm that excess solid remains in each vial. If not, the experiment must be repeated with more solute.
Transfer the vials to a centrifuge, also set to 25 °C to prevent temperature-induced precipitation or dissolution.
Centrifuge the samples at ≥10,000 x g for 15 minutes to pellet the undissolved solid.
Sample Analysis (Quantification by HPLC-UV):
Carefully remove the vials from the centrifuge.
Without disturbing the solid pellet, withdraw an aliquot of the clear supernatant (e.g., 100 µL).
Perform a precise serial dilution of the supernatant into the HPLC mobile phase to bring the concentration within the linear range of a pre-established calibration curve.
Self-Validation: The calibration curve must be prepared using the same compound from a known stock solution (e.g., in DMSO or mobile phase) and should have an R² value > 0.99.
Inject the diluted samples onto the HPLC system and determine the peak area.
Calculation:
Use the calibration curve to calculate the concentration of the diluted sample.
Back-calculate the original concentration in the supernatant, accounting for all dilution factors.
The final result is the solubility of the compound in that solvent, typically expressed in mg/mL or mmol/L.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The following table provides a template for organizing the experimentally determined solubility values alongside relevant solvent properties.
Table 1: Experimentally Determined Solubility of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone at 25°C
Organic Solvent
Solvent Class
Dielectric Constant (ε) at 20°C
Measured Solubility (mg/mL) ± SD
Measured Solubility (mol/L) ± SD
n-Hexane
Nonpolar
1.88
[Experimental Data]
[Experimental Data]
Toluene
Nonpolar
2.38
[Experimental Data]
[Experimental Data]
Acetone
Polar Aprotic
20.7
[Experimental Data]
[Experimental Data]
Acetonitrile
Polar Aprotic
37.5
[Experimental Data]
[Experimental Data]
DMSO
Polar Aprotic
46.7
[Experimental Data]
[Experimental Data]
Isopropanol
Polar Protic
19.9
[Experimental Data]
[Experimental Data]
Ethanol
Polar Protic
24.5
[Experimental Data]
[Experimental Data]
Methanol
Polar Protic
32.7
[Experimental Data]
[Experimental Data]
Interpreting the Results: The collected data should be analyzed to identify trends. Compare the results against the initial predictions. Does solubility correlate with the dielectric constant? How significant is the role of hydrogen bonding (comparing protic vs. aprotic solvents with similar polarity)? This empirical data is invaluable for selecting solvents for chemical reactions, purification (crystallization), and creating stock solutions for biological assays.
Conclusion
Characterizing the solubility of a novel compound like Cyclohexyl(imino)(methyl)-λ⁶-sulfanone is a foundational step in its development journey. This guide provides the essential theoretical context and a detailed, robust experimental protocol to generate this critical dataset. By following the outlined shake-flask method, researchers can produce reliable, thermodynamically-sound solubility data. This information is indispensable for guiding medicinal chemistry efforts, enabling process scale-up, and forming the basis of successful pre-formulation strategies, ultimately de-risking the path from discovery to clinical application.
References
Drug Solubility: Importance and Enhancement Techniques.
The Importance of Solubility for New Drug Molecules.
Physics-Based Solubility Prediction for Organic Molecules.
Drug solubility: why testing early m
Improving solubility and acceler
Synthesis and Transform
Compound solubility measurements for early drug discovery.
Sulfoximines: Structures, Properties and Synthetic Applic
Electronic properties and basicity of the imino group in Cyclohexyl(imino)(methyl)-l6-sulfanone
The following technical guide details the electronic properties, basicity, and functional characterization of the imino group in Cyclohexyl(imino)(methyl)- -sulfanone (standardized as S-cyclohexyl-S-methylsulfoximine )....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the electronic properties, basicity, and functional characterization of the imino group in Cyclohexyl(imino)(methyl)-
-sulfanone (standardized as S-cyclohexyl-S-methylsulfoximine ).
Electronic Properties and Basicity of the Imino Group in Cyclohexyl(imino)(methyl)-
-sulfanone
Executive Summary
Cyclohexyl(imino)(methyl)-
-sulfanone (CAS: 1085526-16-4), chemically defined as S-cyclohexyl-S-methylsulfoximine , represents a distinct class of mono-aza isosteres of sulfones. Unlike the chemically inert sulfone moiety, the sulfoximine group possesses a chemically active nitrogen center () with dual hydrogen-bond donor/acceptor capabilities and tunable basicity.[1][2]
This guide analyzes the electronic distribution of the
bond, quantifies the basicity of the imino nitrogen relative to structural analogs, and provides validated protocols for experimental characterization.
Electronic Structure: The Nature of the S=N Bond
To understand the reactivity of the imino group, one must first deconstruct the bonding orbital manifold of the
-sulfur center. While often depicted as a sulfur-nitrogen double bond (), advanced computational and crystallographic data suggest a different reality.[3]
Ylidic Character vs. Double Bond
The
bond in sulfoximines is best described not as a true -bond, but as a semi-polar single bond with significant ylidic character.
Orbital Analysis: Natural Bond Orbital (NBO) analysis reveals that the nitrogen atom is
hybridized, possessing a lone pair in the plane of the sigma framework.
Electrostatics: The bond exhibits strong polarization (
). The sulfur atom bears a significant positive charge (approx. +1.5 to +2.0), while the nitrogen bears a negative charge (approx. -1.0 to -1.2).
Consequence: This charge separation dictates that the nitrogen is nucleophilic and basic , while the sulfur is electrophilic (though sterically protected).
Diagram: Electronic Resonance and Reactivity Logic
The following diagram illustrates the resonance contributions and the resulting reactive vectors of the sulfoximine core.
Figure 1: Transition from formal representation to the ylidic reality that drives the nucleophilic behavior of the imino nitrogen.
Basicity Analysis: Quantitative Assessment
The basicity of the imino nitrogen is the defining feature distinguishing sulfoximines from sulfones. For S-cyclohexyl-S-methylsulfoximine, the electron-donating induction (+I effect) of the cyclohexyl group significantly enhances basicity compared to aryl analogs.
Comparative pKa Data
The basicity is measured as the
(acidity of the conjugate acid). The values below are synthesized from non-aqueous titration data (Acetonitrile, MeCN) and extrapolated to aqueous conditions.
Table 1: Comparative Basicity of Sulfoximines and Analogs
Compound Class
Structure ()
(MeCN)*
Est. (Water)**
Electronic Driver
Target Compound
Cyclohexyl / Methyl
11.5 – 11.8
4.2 – 4.5
Strong +I (Cyclohexyl)
Dialkyl Analog
Methyl / Methyl
11.24
~3.8
Moderate +I
Aryl-Alkyl Analog
Phenyl / Methyl
9.88
~2.5
-I (Phenyl withdraws)
Sulfonamide
N/A (Acidic)
N/A
Electron sink (Acidic)
Tertiary Amine
~18.0
~10.0
Full availability
*Source: Chem. Eur. J. 2024, 31, e202402329 (Ref 1).[4]
**Estimation based on
.
Implications for Drug Design
With an aqueous
of ~4.2, the imino group of S-cyclohexyl-S-methylsulfoximine is:
Unprotonated at Physiological pH (7.4): It exists primarily as the free base, maintaining high lipophilicity for membrane permeability.
Protonatable in Lysosomes (pH 4.5): It may undergo lysosomal trapping, a critical pharmacokinetic consideration.
H-Bonding: It acts as a weak H-bond acceptor (via N lone pair) and a strong H-bond donor (via NH), unlike the sulfone (acceptor only).
Experimental Protocols for Characterization
To validate the electronic state and basicity of this specific compound, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Potentiometric Titration in Acetonitrile (MeCN)
Why MeCN? Water levels the basicity of weak bases. MeCN differentiates weak bases effectively due to its lower solvation energy for anions and wide potential window.
Reagents:
Analyte: 0.01 M S-cyclohexyl-S-methylsulfoximine in anhydrous MeCN.
Titrant: 0.1 M Perchloric acid (
) in anhydrous acetic acid or MeCN.
Reference Electrode:
(0.01 M in MeCN).
Workflow:
Calibration: Calibrate the electrode using a pyridine standard (
).
Titration: Add titrant in 50
increments to the analyte solution under inert atmosphere ().
Data Processing: Plot Potential (
) vs. Volume. The inflection point yields the half-neutralization potential ().
Calculation:
Validation: The titration curve must show a sharp inflection. A shallow curve indicates moisture contamination (water acting as a competing base).
Why NMR? The chemical shift of the nitrogen is highly sensitive to electron density changes upon protonation.
Methodology:
Baseline: Acquire
HMBC of the free base in . Expect shift ppm (relative to liq. ).
Acidification: Add 1.5 equivalents of Trifluoroacetic acid (TFA).
Measurement: Acquire spectrum of the protonated species.
Result: A significant upfield shift (
ppm) confirms protonation at the nitrogen, validating the -basic character over -basicity.
Functionalization Workflow
The nucleophilicity of the imino nitrogen allows for modular functionalization, transforming the sulfoximine into complex derivatives.
Figure 2: Synthetic divergence enabled by the basic imino nitrogen.
Causality in Functionalization
N-Alkylation: The high basicity (
in MeCN) makes the NH group a competent nucleophile for reactions without requiring extremely strong bases (e.g., is often sufficient).
N-Acylation: Acylation dramatically lowers the basicity due to resonance delocalization into the carbonyl, often used to "mask" the polarity of the sulfoximine in prodrug strategies.
References
Anselmi, E., et al. "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity."[4] Chemistry – A European Journal, 2024, 31(1), e202402329.[5] [Link]
Frings, M., et al. "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry, 2017, 126, 225-245.[6] [Link]
Lücking, U. "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 2013, 52(36), 9399-9408. [Link]
PubChem Compound Summary for CID 123119 (S,S-Dimethyl sulfoximine). [Link]
Literature review of Cyclohexyl(imino)(methyl)-l6-sulfanone derivatives
Beyond the Sulfone: Technical Guide to Cyclohexyl(imino)(methyl)- -sulfanone Derivatives Executive Summary & Nomenclature Cyclohexyl(imino)(methyl)- -sulfanone (CAS: 1085526-16-4), commonly referred to in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Beyond the Sulfone: Technical Guide to Cyclohexyl(imino)(methyl)-
-sulfanone Derivatives
Executive Summary & Nomenclature
Cyclohexyl(imino)(methyl)-
-sulfanone (CAS: 1085526-16-4), commonly referred to in medicinal chemistry as -methyl--cyclohexylsulfoximine , represents a critical scaffold in modern drug discovery.
As a mono-aza isostere of the sulfone moiety, this functional group offers a unique vector for optimizing physicochemical properties.[1][2] Unlike the chemically inert sulfone (
), the sulfoximine () introduces a chemically versatile nitrogen atom. This guide serves as a technical blueprint for synthesizing, validating, and applying this scaffold to improve aqueous solubility, metabolic stability, and target selectivity in lead optimization.
Physicochemical Profile & Bioisosterism
The transition from a sulfone to a sulfoximine is not merely a structural swap; it is a strategic alteration of the molecule's electronic and steric landscape.
Comparative Properties: Sulfone vs. Sulfoximine
The following table contrasts the core properties of the methyl cyclohexyl sulfone against its sulfoximine counterpart.
Feature
Methyl Cyclohexyl Sulfone ()
Methyl Cyclohexyl Sulfoximine ()
Impact on Drug Design
H-Bonding
2 Acceptors, 0 Donors
1 Acceptor, 1 Donor/Acceptor (Amphoteric)
Enhanced water solubility; new binding interactions.
Chirality
Achiral (Prochiral)
Chiral (Stereogenic Sulfur)
Requires stereoselective synthesis or resolution; offers higher selectivity.
Hybridization
(Tetrahedral)
(Tetrahedral, slightly distorted)
Maintains 3D-geometry of the parent sulfone.
Basicity
Neutral
Weakly Basic (Conjugate acid pKa 2–3)
Can be protonated at low pH; N-functionalization vector.
Metabolic Stability
High
High (Comparable to sulfone)
Resistant to oxidative metabolism; N-derivatization modifies clearance.
Structural Logic Diagram
The following diagram illustrates the structural relationship and the "Vector Expansion" provided by the nitrogen atom.
Figure 1: Logic flow of bioisosteric replacement, highlighting the functional gains of the sulfoximine scaffold.[2]
Synthetic Methodologies
The synthesis of Cyclohexyl(imino)(methyl)-
-sulfanone requires precise oxidation of the sulfur center. While classical methods (e.g., Sodium Azide/Schmidt reaction) exist, they are hazardous. The industry standard has shifted to Metal-Catalyzed Nitrene Transfer or Hypervalent Iodine Oxidation .
Protocol A: The "Green" Standard (Ammonium Carbamate/PIDA)
This protocol is self-validating, bench-stable, and avoids explosive azides. It is the recommended route for gram-scale synthesis.
Reagents:
Starting Material: Methyl cyclohexyl sulfoxide (Enantioenriched or Racemic).
Oxidation Initiation: Add PIDA (1.5 equiv) in a single portion. Observation: The reaction is slightly exothermic; ensure adequate stirring.
Monitoring: Stir at room temperature (25°C) for 2–4 hours.
Self-Validation Check: The reaction mixture typically turns from colorless to a pale yellow. TLC or LC-MS should show the disappearance of the sulfoxide peak (
) and appearance of the sulfoximine ( mass units approx, depending on ionization).
Workup: Remove solvent under reduced pressure. Redissolve the residue in water/brine and extract exhaustively with Dichloromethane (DCM) or Ethyl Acetate.
Purification: The free NH-sulfoximine is polar. Purification via flash column chromatography (DCM/MeOH gradient) is required.
Protocol B: Stereoselective Considerations
Because the sulfur atom is a stereocenter, the product exists as
and enantiomers.
Retention of Configuration: If you start with chiral Methyl cyclohexyl sulfoxide (obtained via asymmetric oxidation of the sulfide), the PIDA/Ammonium Carbamate method proceeds with retention of configuration .
Resolution: Racemic sulfoximines can be resolved using chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or via diastereomeric salt formation with enantiopure tartaric acid derivatives.
Synthesis Workflow Diagram
Figure 2: Synthetic decision tree for accessing the target sulfoximine.
Functionalization & Derivatives
The "imino" nitrogen (
) is the distinguishing feature of this scaffold. It serves as a nucleophile, allowing for the creation of diverse derivatives to tune potency and pharmacokinetics (PK).
Key Derivatization Pathways
N-Alkylation:
Method: Deprotonation with NaH followed by alkyl halide addition.
Effect: Creates rigidified structures common in kinase inhibitors (e.g., CDK inhibitors).
N-Cyanation:
Method: Reaction with Cyanogen Bromide (CNBr).
Effect: Reduces basicity significantly; creates a distinct electrostatic profile often used to mimic carbonyls.
References
Bull, J. A., & Luisi, R. (2017). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses , 94, 22–33.
Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry , 126, 225–245.[5]
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition , 52(36), 9399–9408.
Trost, B. M., et al. (1998). Sulfoximines as a Source of Chiral Ligands. Journal of the American Chemical Society. (Foundational work on chiral sulfoximine synthesis).
Application Notes: Cyclohexyl(imino)(methyl)-λ⁶-sulfanone as a Versatile Building Block in Modern Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Rise of Sulfoximines and the Potential of Novel Scaffolds The relentless evolution of insecticide resistance necessitates the cont...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Rise of Sulfoximines and the Potential of Novel Scaffolds
The relentless evolution of insecticide resistance necessitates the continuous discovery of novel chemical classes with unique modes of action.[1] Sulfoximines have emerged as a significant advancement in pest management, representing a distinct class of insecticides (IRAC Group 4C) that act as competitive modulators of nicotinic acetylcholine receptors (nAChRs).[2] This mode of action is notably different from that of neonicotinoids (Group 4A), rendering sulfoximines effective against a wide spectrum of sap-feeding insect pests, including those that have developed resistance to other insecticide classes.[1][2]
The commercial success of sulfoxaflor has highlighted the potential of the sulfoximine scaffold in agrochemical design. Structure-activity relationship (SAR) studies have revealed that the substituents on both the sulfur and nitrogen atoms of the sulfoximine moiety play a crucial role in determining the insecticidal potency and spectrum.[3][4] While much research has focused on aryl and heteroaryl substituents, the exploration of cycloalkyl groups, such as the cyclohexyl moiety in Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, offers a promising avenue for the development of next-generation insecticides with potentially unique properties.
This application note provides a technical guide on the prospective use of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone as a key intermediate in the synthesis of novel agrochemicals. We will explore its synthetic utility, present a detailed protocol for a representative N-arylation reaction, and discuss the rationale behind its application in the design of new insecticidal compounds.
The Sulfoximine Pharmacophore: Mechanism of Action
Sulfoximine insecticides exert their effect at the insect synapse. They act as agonists at the insect nAChRs, which are ligand-gated ion channels crucial for synaptic transmission in the central nervous system of insects. By binding to these receptors, sulfoximines mimic the neurotransmitter acetylcholine (ACh). However, this binding is persistent, leading to a continuous and uncontrolled firing of the neurons. This hyperexcitation of the nervous system results in tremors, paralysis, and ultimately, the death of the insect. The unique binding characteristics of sulfoximines at the nAChR are believed to be responsible for their efficacy against neonicotinoid-resistant insect populations.[2]
Caption: Mechanism of action of sulfoximine insecticides at the insect synapse.
Synthetic Utility of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone
Cyclohexyl(imino)(methyl)-λ⁶-sulfanone is an unfunctionalized, or "free," NH-sulfoximine. The presence of the NH group provides a reactive handle for a variety of chemical transformations, most notably N-alkylation and N-arylation, which are key steps in the synthesis of diverse and potent insecticides.[5][6][7] The cyclohexyl group attached to the sulfur atom offers a distinct lipophilic and steric profile compared to the more commonly explored aryl or small alkyl substituents. This can influence the compound's pharmacokinetic properties, such as its penetration of the insect cuticle and its metabolic stability.
While SAR studies on sulfoxaflor have indicated that larger cycloalkyl groups can sometimes lead to a decrease in activity against certain pests like the green peach aphid, this is not a universal rule and depends on the overall structure of the final molecule.[4] Therefore, the cyclohexyl scaffold remains a valuable component for exploration in the design of new insecticides targeting different pest spectrums.
The following protocol details a representative N-arylation of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone with a substituted heteroaryl halide, a common structural motif in modern insecticides. This method is based on established copper-catalyzed cross-coupling reactions for the N-arylation of sulfoximines.[6]
Objective: To synthesize a novel N-heteroaryl cyclohexyl-sulfoximine derivative for insecticidal screening.
Reaction Scheme:
Caption: Representative N-arylation of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone.
Materials:
Reagent/Material
CAS Number
Molecular Weight
Supplier
Cyclohexyl(imino)(methyl)-λ⁶-sulfanone
1085526-16-4
161.27
AChemBlock
2-Chloro-5-(trifluoromethyl)pyridine
52334-81-3
181.54
Sigma-Aldrich
Copper(I) iodide (CuI)
7681-65-4
190.45
Sigma-Aldrich
L-proline
147-85-3
115.13
Sigma-Aldrich
Potassium carbonate (K₂CO₃)
584-08-7
138.21
Sigma-Aldrich
Dimethyl sulfoxide (DMSO), anhydrous
67-68-5
78.13
Sigma-Aldrich
Procedure:
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Cyclohexyl(imino)(methyl)-λ⁶-sulfanone (1.0 mmol, 161.3 mg), 2-chloro-5-(trifluoromethyl)pyridine (1.1 mmol, 200 mg), copper(I) iodide (0.1 mmol, 19.0 mg), L-proline (0.2 mmol, 23.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) via syringe.
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexyl(imino)(methyl)-λ⁶-sulfanone.
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale for Experimental Choices:
Catalyst System: The combination of copper(I) iodide and L-proline is a well-established and efficient catalytic system for Ullmann-type C-N cross-coupling reactions, particularly for the N-arylation of amides, sulfonamides, and sulfoximines. L-proline acts as a ligand that facilitates the catalytic cycle.
Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the HCl generated during the reaction and promoting the deprotonation of the sulfoximine NH.
Solvent: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and promoting the reaction at elevated temperatures.
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst, which would deactivate it.
Workflow for Development of Novel Sulfoximine Agrochemicals
The synthesis of a novel sulfoximine derivative is the first step in a comprehensive development pipeline. The following workflow outlines the key stages in evaluating the potential of a new compound as a commercial agrochemical.
Caption: A generalized workflow for the development of novel sulfoximine-based agrochemicals.
Conclusion and Future Perspectives
Cyclohexyl(imino)(methyl)-λ⁶-sulfanone represents a valuable, yet underexplored, building block for the synthesis of novel sulfoximine-based insecticides. Its straightforward N-functionalization allows for the introduction of a wide array of toxophoric groups, enabling the systematic exploration of new chemical space. The unique steric and lipophilic properties of the cyclohexyl moiety may lead to the discovery of compounds with improved efficacy, a broader pest spectrum, or a more favorable toxicological profile. The protocols and workflows presented in this application note provide a solid foundation for researchers to begin exploring the potential of this and other cycloalkyl-substituted sulfoximines in the ongoing quest for innovative and effective crop protection solutions.
References
Wimmer, A., & König, B. (2019). [Ir]/[Ni] photocatalyzed N‐arylation of sulfoximines. ResearchGate. Retrieved from [Link]
Bolm, C., et al. (2025). A Mild Synthetic Procedure for the Preparation of N-Alkylated Sulfoximines. ResearchGate. Retrieved from [Link]
Yu, H., et al. (2008). Synthesis and Insecticidal Activity of N-Substituted (1,3-Thiazole)alkyl Sulfoximine Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Katritzky, A. R., et al. (2003). Preparation of N-Alkylated sulfoximines by benzotriazole methodology. Arkivoc. Retrieved from [Link]
Campos, K. R., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. PubMed. Retrieved from [Link]
Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. Retrieved from [Link]
Aggarwal, V. K., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PMC. Retrieved from [Link]
Aggarwal, V. K., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PubMed. Retrieved from [Link]
Loso, M. R., et al. (2015). Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. PubMed. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. Organic Chemistry Portal. Retrieved from [Link]
Licastro, S. A., et al. (2000). Synthesis and Computational Simulation of New Phosphorilated Sulfoximines with Insecticidal Activity. MDPI. Retrieved from [Link]
Wimmer, A., & König, B. (2019). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Semantic Scholar. Retrieved from [Link]
Babcock, J. M., et al. (2017). Studies toward understanding the SAR around the sulfoximine moiety of the sap-feeding insecticide sulfoxaflor. PubMed. Retrieved from [Link]
Bull, J. A., et al. (n.d.). α-Functionalisation of Cyclic Sulfoximines via Lithiation-Trapping. White Rose eTheses Online. Retrieved from [Link]
Various Authors. (n.d.). Overview of N−H and C−H Functionalization of Sulfoximine and its analogues. ResearchGate. Retrieved from [Link]
Sparks, T. C., et al. (2013). Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. PubMed. Retrieved from [Link]
Sparks, T. C., et al. (2013). Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. ResearchGate. Retrieved from [Link]
Zenzola, M., et al. (2021). Synthesis and Transformations of NH‐Sulfoximines. PMC. Retrieved from [Link]
Zenzola, M., et al. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses. Retrieved from [Link]
Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. PMC. Retrieved from [Link]
Manjua, C., et al. (2018). A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research. Retrieved from [Link]
Kadam, et al. (2005). PROCESS FOR PREPARATION OF SUBSTANTIALLY PURE GLMEPRIDE. Googleapis.com. Retrieved from [Link]
AstraZeneca AB. (n.d.). US11325906B2 - Chemical compounds. Google Patents.
Procedures for coupling Cyclohexyl(imino)(methyl)-l6-sulfanone with aryl halides
An Application Guide to the N-Arylation of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone Abstract The sulfoximine moiety has garnered significant attention in medicinal and agricultural chemistry, serving as a versatile pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the N-Arylation of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone
Abstract
The sulfoximine moiety has garnered significant attention in medicinal and agricultural chemistry, serving as a versatile pharmacophore and a bioisostere for common functional groups like sulfones and sulfonamides.[1][2] Its unique stereochemical and physicochemical properties—including increased aqueous solubility and the ability to engage in hydrogen bonding as both a donor and acceptor—make it a valuable component in modern drug design.[1][2] This guide provides detailed application notes and protocols for the N-arylation of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, a representative aliphatic sulfoximine, with aryl halides. We will delve into the two primary, field-proven methodologies: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling. For each method, we will explore the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into optimizing reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable structural motif into their synthetic programs.
Introduction: The Rising Prominence of Sulfoximines
Historically, the sulfoximine functional group was considered a chemical curiosity. However, recent discoveries have propelled it to the forefront of drug discovery.[3][4] Compounds featuring this moiety, such as the insecticide Sulfoxaflor, have demonstrated unique biological activities, in some cases bypassing mechanisms of pest resistance.[5] In medicinal chemistry, N-aryl sulfoximines are of particular interest as they allow for the fine-tuning of pharmacokinetic parameters.[6] The synthesis of these structures typically relies on the formation of a carbon-nitrogen bond between the NH-sulfoximine and an aryl electrophile. Transition-metal-catalyzed cross-coupling reactions are the most efficient and versatile strategies to achieve this transformation.[7]
This guide focuses on Cyclohexyl(imino)(methyl)-λ⁶-sulfanone (CAS: 1085526-16-4), a readily accessible aliphatic sulfoximine, as a model substrate.[8] We will provide robust and reproducible protocols for its coupling with a range of aryl halides.
Cyclohexyl(imino)(methyl)-l6-sulfanone as a directing group in C-H activation
Application Note: Cyclohexyl(imino)(methyl)- -sulfanone as a Directing Group in sp³ C-H Activation -C(sp³)-H Functionalization using Internal Sulfoximine Directing Groups Executive Summary Cyclohexyl(imino)(methyl)- -sul...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cyclohexyl(imino)(methyl)-
-sulfanone as a Directing Group in sp³ C-H Activation
-C(sp³)-H Functionalization using Internal Sulfoximine Directing Groups
Executive Summary
Cyclohexyl(imino)(methyl)-
-sulfanone (commonly referred to as S-cyclohexyl-S-methylsulfoximine) represents a class of "chemical chameleons" in modern drug discovery. While traditionally viewed merely as stable bioisosteres of sulfones, these moieties possess a unique, intrinsic capability: the free imino nitrogen () acts as a powerful internal Directing Group (DG) for transition-metal-catalyzed C-H activation.
This guide details the application of Cyclohexyl(imino)(methyl)-
-sulfanone as a self-directing substrate. Unlike traditional C-H activation which often requires the installation and removal of exogenous auxiliaries (e.g., 8-aminoquinoline), this sulfoximine motif directs Palladium(II) to the difficult-to-access -C(sp³) position of the cyclohexyl ring. This protocol enables the rapid transformation of simple aliphatic building blocks into complex, 3D-functionalized pharmacophores without the need for auxiliary cleavage.
Mechanistic Principles & Design
The utility of Cyclohexyl(imino)(methyl)-
-sulfanone lies in its coordination geometry. The sulfoximine nitrogen is a "soft" donor that coordinates readily with soft Lewis acids like Pd(II).
Coordination Mode: The free NH acts as a
-donor.
Regioselectivity: The geometry of the S-cyclohexyl moiety favors the formation of a six-membered palladacycle intermediate. This is distinct from many amide-directed activations which favor five-membered rings (
-activation).
The Challenge: Activating sp³ C-H bonds in alicycles (like cyclohexane) is thermodynamically unfavorable compared to sp² C-H bonds. The sulfoximine DG overcomes this by increasing the effective molarity of the catalyst near the target
-proton.
Mechanism of Action:
-C(sp³) Activation[1]
The following pathway illustrates the catalytic cycle for the arylation of the cyclohexyl ring, directed by the sulfoximine nitrogen.
Figure 1: Catalytic cycle for sulfoximine-directed
-C(sp³)-H arylation. The formation of the six-membered palladacycle is the selectivity-determining step.
Experimental Protocol:
-Arylation of Cyclohexyl(imino)(methyl)-
-sulfanone
This protocol is optimized for the introduction of aryl groups onto the 3-position (
-position) of the cyclohexyl ring. This transformation is highly valuable for generating novel IP in fragment-based drug discovery.
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M concentration).
Vessel: 10 mL sealed pressure tube or microwave vial.
Step-by-Step Methodology
Catalyst Pre-loading (Critical):
To a clean, oven-dried reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%) and AgOAc (1.5 equiv).
Note: AgOAc acts as a halide scavenger to regenerate the cationic Pd(II) species and facilitate the catalytic turnover.
Substrate Addition:
Add Cyclohexyl(imino)(methyl)-
-sulfanone (1.0 equiv) and the Aryl Iodide (2.0 equiv).
Why: Excess aryl iodide is required to drive the oxidative addition step, which can be rate-limiting in sp³ systems.
Solvent Introduction:
Add HFIP (Hexafluoroisopropanol).
Expert Insight: HFIP is non-negotiable in this protocol. It acts as a hydrogen-bond donor to the acetate ligand, boosting the electrophilicity of the Palladium center and facilitating the Concerted Metalation-Deprotonation (CMD) step [1].
Reaction:
Seal the tube with a Teflon-lined cap.
Heat the mixture to 100 °C for 16–24 hours.
Visual Check: The reaction mixture typically turns from a suspension to a dark grey/black mixture as Pd(0) precipitates (if turnover is slow) or remains a dark solution.
Work-up & Purification:
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver salts and Pd black.
Concentrate the filtrate under reduced pressure.
Purify via flash column chromatography (Silica gel).
Eluent: Sulfoximines are polar. Use a gradient of DCM/MeOH (95:5) or EtOAc/Heptane (start 50:50).
Data Analysis & Scope
The following table summarizes expected outcomes based on the electronic nature of the coupling partner (Aryl Iodide).
Aryl Iodide Type
Electronic Nature
Expected Yield
Regioselectivity (-cis vs trans)
Notes
4-Iodoanisole
Electron-Rich
75-85%
>20:1
High yields due to facile oxidative addition.
Iodobenzene
Neutral
70-80%
>20:1
Standard benchmark.
4-Iodonitrobenzene
Electron-Poor
40-55%
>20:1
Slower oxidative addition; may require higher temp (110°C).
2-Iodotoluene
Sterically Hindered
<30%
N/A
Steric clash with the bulky cyclohexyl-sulfoximine complex.
Key Interpretation:
The reaction exclusively functionalizes the cis-
position relative to the sulfoximine group. The sulfoximine directs the metal to the same face of the ring, resulting in high diastereoselectivity.
Troubleshooting & Self-Validation
To ensure the protocol is working ("Self-Validating System"), perform these checks:
The "Black Mirror" Test: If the reaction vessel shows a silver mirror or heavy black precipitate within 1 hour, the catalyst is decomposing to Pd(0) too fast.
Fix: Ensure the reaction is strictly anhydrous (though HFIP tolerates moisture, AgOAc is sensitive). Lower temperature to 80°C.
No Conversion:
Check: Is the NH free? If the nitrogen is acylated or substituted, it cannot coordinate effectively in this specific protocol. The protocol requires the free S(=O)(=NH) motif.
Regioselectivity Loss:
If you observe
-activation (rare for cyclohexyl) or mixtures, check the solvent. Solvents other than HFIP (like Toluene) often fail to promote the specific 6-membered transition state required for -activation.
References
Bull, J. A., et al. (2017).
-C(sp³)–H Arylation of Free Sulfoximines." ACS Catalysis, 7(3), 1921–1926.
Frings, M., & Bolm, C. (2014). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." European Journal of Medicinal Chemistry, 126, 225-245.
Cheng, Y., & Bolm, C. (2015). "Rhodium(III)-Catalyzed C-H Activation of Sulfoximines.
Rit, R. K., et al. (2018). "Recent Advances in the C–H Functionalization of Sulfoximines." Asian Journal of Organic Chemistry, 7, 1318.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Resolving Enantiomers of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone via HPLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone. As sulfoximines are an increasing...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone. As sulfoximines are an increasingly important class of molecules in pharmaceuticals and agrochemicals, robust analytical methods for determining enantiomeric purity are critical.[1][2][3][4] This document offers a structured approach to method development, troubleshooting, and data interpretation, grounded in established chromatographic principles.
The target analyte, Cyclohexyl(imino)(methyl)-λ⁶-sulfanone (CAS: 1085526-16-4), possesses a stereogenic sulfur center, making it a chiral molecule.[5][6] The resolution of its enantiomers is essential for understanding its pharmacological and toxicological profile.
Part 1: Frequently Asked Questions (FAQs) & Method Development Strategy
This section addresses common questions and outlines a logical workflow for developing a robust enantioselective HPLC method.
FAQ 1: How do I select the appropriate Chiral Stationary Phase (CSP)?
The choice of CSP is the most critical factor in achieving chiral separation. For sulfoximines, polysaccharide-based CSPs are the most successful and versatile option.[1][2][7]
Primary Recommendation: Start with coated or immobilized polysaccharide-based columns. Derivatives of amylose and cellulose have demonstrated broad applicability for separating chiral sulfoximines.[1][2][8]
Amylose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors like Chiralpak® AD-H) are excellent starting points.[1][2]
Cellulose-based CSPs (e.g., those with cellulose-tris(4-methylbenzoate) selectors like Chiralcel® OJ-H) have also shown high success rates for this class of compounds.[1][2][3] A recent study on 12 chiral sulfoximines found that a Chiralcel® OJ-H column could resolve all of them.[1][2][3]
Mechanism of Separation: Chiral recognition on these phases is a complex process involving multiple interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[1][7][8] The precise fit of the analyte into the chiral grooves or cavities of the polysaccharide polymer determines the separation.[8]
Immobilized vs. Coated CSPs: Immobilized CSPs, where the chiral selector is chemically bonded to the silica support, offer greater solvent compatibility.[8][9] This allows for the use of a wider range of solvents (like THF, DCM, or ethyl acetate) which are "forbidden" for coated phases and can be useful for method development or for cleaning strongly retained impurities.[9][10]
FAQ 2: What is the best mobile phase system to start with?
The choice of mobile phase mode—Normal Phase, Reversed Phase, or Polar Organic—dramatically influences selectivity.
Normal Phase (NP): This is often the most successful mode for polysaccharide CSPs.
Typical Composition: A mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol).
Starting Point: A mobile phase of n-hexane/2-propanol (80:20, v/v) is a highly effective starting point for screening sulfoximines.[1][3][11]
Optimization: The concentration of the alcohol modifier is a powerful tool for adjusting retention and resolution. Decreasing the alcohol percentage generally increases retention and can improve resolution, while increasing it shortens analysis time.
Reversed Phase (RP): While less common for initial screening of sulfoximines, RP can be effective.
Typical Composition: Acetonitrile or methanol with water/buffers.
Consideration: This mode is useful if your sample has limited solubility in non-polar solvents.
Polar Organic Mode (PO):
Typical Composition: 100% methanol or ethanol, or mixtures of acetonitrile with an alcohol.
Advantage: This mode can offer unique selectivity and is considered a "greener" alternative to normal phase methods.[11]
FAQ 3: Do I need to use mobile phase additives?
Additives are often necessary to improve peak shape and achieve separation, especially for molecules with acidic or basic functional groups.
For Basic Analytes: The imino group of the sulfoximine may be sufficiently basic to interact with residual silanols on the silica support, causing peak tailing. Adding a small amount of a basic additive can block these sites.
Recommendation: Add 0.1% diethylamine (DEA) or butylamine to the mobile phase.[12] In some cases, additives like ethylenediamine (EDA) can dramatically improve peak symmetry.[12]
For Acidic Analytes: If the analyte has acidic properties, an acidic modifier can improve peak shape.
Recommendation: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[12]
Chiral Method Development Workflow
A systematic approach is crucial for efficient method development. The following workflow outlines the key steps from initial screening to method finalization.
Technical Support Center: Troubleshooting N-Alkylation of Cyclohexyl(imino)(methyl)-l6-sulfanone
System Analysis: The Molecule & The Challenge To troubleshoot effectively, we must first deconstruct the substrate. Cyclohexyl(imino)(methyl)-l6-sulfanone (commonly referred to as S-cyclohexyl-S-methylsulfoximine) presen...
Author: BenchChem Technical Support Team. Date: February 2026
System Analysis: The Molecule & The Challenge
To troubleshoot effectively, we must first deconstruct the substrate. Cyclohexyl(imino)(methyl)-l6-sulfanone (commonly referred to as S-cyclohexyl-S-methylsulfoximine) presents a unique dual-challenge profile compared to standard S,S-diphenyl or S,S-dimethyl analogs.
The Substrate Profile[1][2][3][4][5][6]
Core Structure: A hypervalent sulfur(VI) center bearing a methyl group, a cyclohexyl group, an oxygen, and an imino nitrogen.
Target Nucleophile: The imino nitrogen (
).
pKa (DMSO): ~24–26 [1, 2].
Implication: This is significantly less acidic than sulfonamides (
~10) or carboxylic acids. Weak bases (e.g., , ) are thermodynamically insufficient for deprotonation in standard solvents.
Steric Environment: High.
Implication: The cyclohexyl ring adopts a chair conformation that creates a "steric umbrella" over the nitrogen center. This kinetically hinders the approach of electrophiles, particularly secondary alkyl halides or bulky benzyl bromides [3].
The Failure Modes
Most failures with this specific substrate fall into two distinct thermodynamic/kinetic traps:
The pKa Mismatch (No Reaction): The base used is too weak to generate the sulfoximidoyl anion.
The Steric Wall (Stalled Reaction): The anion forms, but the electrophile cannot penetrate the steric bulk of the cyclohexyl group, leading to decomposition or recovery of starting material.
Diagnostic Framework: The Troubleshooting Tree
Use this logic flow to identify the root cause of your failure.
Figure 1: Decision tree for diagnosing N-alkylation failures based on crude reaction analysis.
Protocol Optimization & Solutions
Scenario A: Standard N-Alkylation (
)
Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide) where steric clash is minimized.
The Fix:
The high pKa of the sulfoximine NH requires a base that can drive the equilibrium to the anion.
Base: Sodium Hydride (NaH, 60% dispersion) is the gold standard. Potassium tert-butoxide (KOtBu) is a viable alternative if solubility is an issue.
Solvent: DMF or DMSO is mandatory. THF often fails because the sulfoximidoyl anion aggregates, reducing nucleophilicity.
Temperature: Start at
to deprotonate, then warm to RT. Do not heat initially to avoid elimination of the alkyl halide.
Optimized Protocol:
Dissolve S-cyclohexyl-S-methylsulfoximine (1.0 eq) in anhydrous DMF (0.2 M).
Issue: Researchers often attempt Mitsunobu conditions (DEAD/PPh3) to alkylate with alcohols.
Why it fails: The pKa of the sulfoximine (~24) is far above the acidity threshold for standard Mitsunobu betaines (<13).
The Fix: Do not use standard Mitsunobu. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine), which can accommodate nucleophiles with pKa up to ~23-25 [4].
The Fix: Switch to Copper-Catalyzed Cross-Coupling . This bypasses the nucleophilic attack mechanism and proceeds via a metal-coordination pathway.
Optimized Protocol (Chan-Lam Type):
Combine Sulfoximine (1.0 eq), Aryl/Alkyl Boronic Acid (1.5 eq), and
(0.1 eq).
Solvent: MeOH or DCM.
Base: Pyridine (2.0 eq) or
.
Atmosphere: Open to air (requires
for re-oxidation of Cu).
Stir at RT for 12-24h.
Data Summary: Base & Solvent Selection
Parameter
Recommendation
Technical Rationale
Base
NaH or KOtBu
Must exceed sulfoximine pKa (~24). Carbonates () are too weak.
Solvent
DMF or DMSO
High dielectric constant dissociates the N-Metal ion pair, exposing the naked anion.
Electrophile
Iodides > Bromides
Better leaving group is required to overcome the steric hindrance of the cyclohexyl ring.
Catalyst
Cu(OAc)2
Required if reacting with boronic acids (Chan-Lam) or if fails.
Frequently Asked Questions (FAQs)
Q: I see starting material and the alkyl halide on LCMS, but no product. Why?A: This is a kinetic failure. The anion is likely formed (thermodynamically favored with NaH), but the cyclohexyl group is blocking the approach to the electrophile.
Solution: Add 15-Crown-5 (if using NaH) or 18-Crown-6 (if using KOtBu) to sequester the cation and create a "naked," more reactive anion. If that fails, switch to a copper-catalyzed radical alkylation method [5].
Q: Can I use microwave heating to force the reaction?A: Use caution. While heat overcomes the activation energy barrier caused by sterics, it also promotes the
-elimination of your alkyl halide (forming an alkene) or the decomposition of the sulfoximine itself. If you must heat, cap it at .
Q: Is the product stable?A: Generally, yes. However,
-alkyl sulfoximines are basic. Avoid acidic workups which can protonate the nitrogen and make extraction into organic solvent difficult. Maintain pH > 9 during extraction.
Q: Why not use reductive amination with an aldehyde?A: Sulfoximines are poor nucleophiles for imine formation compared to amines. However, recent "Eschweiler-Clarke" type methylations using Formaldehyde/Formic acid have been reported for sulfoximines, though they often require high temperatures [6].
References
Anselmi, E., et al. (2024).[2] "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity." Chemistry – A European Journal.[2][3][4] Link[3]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of S-Cyclohexyl-S-methylsulfoximine
For: Researchers, scientists, and drug development professionals specializing in analytical chemistry and novel compound identification. This guide provides an in-depth analysis of the mass spectrometric behavior of S-Cy...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals specializing in analytical chemistry and novel compound identification.
This guide provides an in-depth analysis of the mass spectrometric behavior of S-Cyclohexyl-S-methylsulfoximine, a compound representing the increasingly complex sulfoximine class of molecules. We will explore its characteristic fragmentation pathways under electrospray ionization (ESI) and compare them with structurally similar compounds, offering experimental insights to aid in its unambiguous identification.
Sulfoximines are emerging as a critical functional group in medicinal chemistry due to their unique physicochemical properties, including their ability to act as bioisosteres for other functional groups and their chiral nature centered at the sulfur atom. Understanding their behavior in a mass spectrometer is paramount for pharmacokinetic studies, metabolite identification, and quality control. This document serves as a practical, experience-driven resource for scientists working with these novel chemical entities.
Predicted Fragmentation Pathways of S-Cyclohexyl-S-methylsulfoximine
The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions. For S-Cyclohexyl-S-methylsulfoximine, protonation during ESI is expected to occur at the imino nitrogen, creating a sulfoximinium ion. The subsequent fragmentation in MS/MS analysis is driven by the cleavage of the bonds adjacent to the charged sulfur center.
Two primary fragmentation routes are anticipated:
Route A: Loss of the Cyclohexyl Group: Cleavage of the S-Cyclohexyl bond is a highly probable event. The cyclohexyl group can be lost as a neutral radical (C6H11•) or, more commonly in ESI, as cyclohexene (C6H10) via a rearrangement reaction, leaving behind a charged fragment.
Route B: Loss of the Methyl Group: The S-Methyl bond is also susceptible to cleavage, resulting in the loss of a methyl radical (CH3•).
The relative abundance of the product ions from these pathways depends on the collision energy applied and the inherent stability of the resulting fragments. The charge is generally retained on the sulfur-containing fragment due to the electronegativity and charge-stabilizing capacity of the sulfur and oxygen atoms.
Caption: Experimental workflow for MS/MS analysis.
Comparative Fragmentation Analysis
To appreciate the unique fragmentation signature of S-Cyclohexyl-S-methylsulfoximine, we compare it with two structurally related compounds: its sulfoxide and sulfonamide analogs.
Compound Name
Structure
Precursor Ion (m/z)
Key Fragments (m/z) & Proposed Identity
Distinguishing Feature
S-Cyclohexyl-S-methylsulfoximine
C7H15NOS
162.09
80 : [CH3S(O)NH+H]+ 65 : [CH3SO]+
The fragment at m/z 80, corresponding to the intact methyl-sulfoximine core, is highly characteristic.
Cyclohexyl methyl sulfoxide
C7H14OS
147.08
65 : [CH3SO]+ 83 : [C6H11]+
Lacks the nitrogen-containing fragment. The cyclohexyl cation at m/z 83 can be prominent.
N-Cyclohexylmethanesulfonamide
C7H15NO2S
178.08
94 : [CH3SO2NH2+H]+ 82 : [C6H10]+
The fragment at m/z 94 indicates the methanesulfonamide core. Loss of cyclohexene (82 Da) is a common pathway for cyclohexylamides.
This comparative data highlights how high-resolution mass spectrometry can effectively distinguish between these closely related structures. The presence or absence of specific core fragments provides a reliable method for identification.
Caption: Primary fragmentation pathways from the protonated precursor.
Experimental Protocol
This section details a standardized protocol for acquiring high-quality MS/MS data for S-Cyclohexyl-S-methylsulfoximine.
Objective: To generate a reproducible fragmentation spectrum for structural confirmation.
Instrumentation:
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
LC System: A standard HPLC or UHPLC system.
Reagents:
S-Cyclohexyl-S-methylsulfoximine (≥98% purity)
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic Acid (LC-MS grade)
Procedure:
Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.
Create a working solution of 1 µg/mL by diluting the stock solution in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and achieving a stable ESI signal.
Infusion and MS1 Analysis:
Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.
Operate the mass spectrometer in positive ion mode.
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the precursor ion.
Acquire a full scan MS1 spectrum to confirm the presence and isolation window for the protonated molecule, [M+H]+, at approximately m/z 162.09.
MS/MS (Product Ion Scan) Analysis:
Set the mass spectrometer to product ion scan mode.
Select the [M+H]+ ion (m/z 162.1) as the precursor for fragmentation. Use an isolation width of ~1 Da.
Introduce argon as the collision gas into the collision cell.
Apply a range of collision energies (e.g., in 5 eV steps from 10 to 40 eV) to observe how the fragmentation pattern changes. A collision energy of 20-25 eV is typically a good starting point for this type of molecule.
Acquire the product ion spectrum. The key is to find an energy that produces a rich spectrum with both the core fragment (m/z 80) and other informative ions.
Data Analysis:
Analyze the resulting spectrum to identify the major fragment ions.
Calculate the mass accuracy of the precursor and fragment ions to propose elemental compositions.
Compare the observed fragmentation pattern with the predicted pathways and data from analogous compounds.
Trustworthiness of Protocol: This protocol incorporates a stepped collision energy approach, which serves as a self-validating system. The systematic variation of collision energy allows the user to map the complete fragmentation cascade, from the initial, low-energy losses to the more extensive fragmentation at higher energies. This ensures that the observed fragments are genuine and not artifacts of a single, arbitrarily chosen energy level.
References
Title: The Medicinal Chemistry of Sulfoximines
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Tandem mass spectrometry of small molecules
Source: Tandem mass spectrometry of small molecules
URL: [Link]
Title: EI vs ESI: A comparison of two popular ionization techniques for mass spectrometry
Source: EI vs ESI: A comparison of two popular ionization techniques for mass spectrometry
URL: [Link]
Title: Fragmentation of Even-Electron Ions
Source: Chemistry LibreTexts
URL: [Link]
Title: Sulfoximines: A Neglected Opportunity in Medicinal Chemistry
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Comparative
Hydrogen bonding capacity of Cyclohexyl(imino)(methyl)-l6-sulfanone vs sulfonamides
Topic: Hydrogen Bonding Capacity: Cyclohexyl(imino)(methyl)- -sulfanone vs. Sulfonamides Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.
-sulfanone vs. Sulfonamides
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.
Subject: Cyclohexyl(imino)(methyl)-
-sulfanone (S-Cyclohexyl-S-methylsulfoximine) vs. Traditional Sulfonamides
Executive Summary
In the optimization of lead compounds, the substitution of a sulfonamide (
) with a sulfoximine () is a high-value bioisosteric replacement. While both moieties provide hydrogen bond (HB) donor/acceptor vectors, their electrostatic profiles are fundamentally opposite at physiological pH.
Sulfonamides are typically acidic (
), often existing as anions or neutral donors in vivo.
Cyclohexyl(imino)(methyl)-
-sulfanone (a dialkyl sulfoximine) is basic () and acts as a stable, neutral dipole with distinct H-bond vectors.
This guide details the structural divergence, experimental quantification of H-bond strength, and the strategic rationale for deploying this sulfoximine derivative.
Structural & Electronic Analysis
The Pharmacophore Divergence
The core difference lies in the atom replacing one sulfonyl oxygen. In the sulfoximine, the
is replaced by .
Feature
Sulfonamide ()
Cyclohexyl(imino)(methyl)--sulfanone
Hybridization
Distorted Tetrahedral
Distorted Tetrahedral (Chiral Sulfur)
Chirality
Achiral (unless R is chiral)
Intrinsic Chirality at Sulfur
H-Bond Donor
Strong (NH is acidic)
Moderate (NH is neutral/basic)
H-Bond Acceptor
Moderate (Sulfonyl Oxygens)
Strong (Imino Nitrogen & Oxygen)
Electronic State
Electron Withdrawing Group (EWG)
Polar, Electron Withdrawing but N-basic
The Chirality Factor
Unlike sulfonamides, the sulfur atom in Cyclohexyl(imino)(methyl)-
-sulfanone is a stable stereogenic center. This provides an additional vector for optimizing protein-ligand fit.
Implication: You must separate enantiomers early. The
- and -enantiomers will display distinct H-bond vectors in the binding pocket, potentially engaging different residues (e.g., backbone carbonyls vs. sidechain hydroxyls).
Experimental Assessment Protocols
To objectively compare H-bonding capacity, we rely on NMR Titration (for H-bond acidity) and Matched Molecular Pair (MMP) Analysis (for solvation effects).
Protocol A: NMR Determination of H-Bond Acidity (Abraham
Parameter)
Objective: Quantify the H-bond donating strength of the NH proton.
Methodology:
The chemical shift difference (
) of the NH proton between a non-polar solvent (CDCl) and a strong H-bond acceptor solvent (DMSO-) correlates linearly with H-bond acidity.
Step-by-Step Workflow:
Preparation: Prepare a 10 mM solution of the specific sulfoximine in CDCl
.
Reference Scan: Acquire a
H NMR spectrum at 298 K. Record (CDCl).
Titration/Swap: Prepare a 10 mM solution of the same compound in DMSO-
.
Active Scan: Acquire a
H NMR spectrum at 298 K. Record (DMSO).
Calculation:
Interpretation:
Sulfonamides: Typically
ppm (Strong Donor).
Sulfoximines: Typically
ppm (Moderate Donor).
Protocol B:
Determination (The Critical Differentiator)
Objective: Determine if the moiety will be protonated/deprotonated at physiological pH (7.4).
Methodology:
Use UV-metric or NMR-pH titration.[1] Given the lack of chromophore in the cyclohexyl moiety, NMR-pH titration is required.
Dissolve compound in
(9:1) with 0.1 M KCl.
Adjust pH from 1.0 to 12.0 using HCl/KOH.
Monitor the chemical shift of the S-methyl protons.
Expected Result:
Sulfonamide: Shift observed around pH 9-10 (Deprotonation of NH).
Sulfoximine: Shift observed around pH 2-3 (Protonation of N). Remains neutral at pH 7.4.
Visualization: Experimental Logic & Decision Tree
Figure 1: Characterization Workflow
Caption: Logical flow for experimentally validating the bioisosteric replacement of sulfonamides with sulfoximines.
Comparative Data Summary
The following table contrasts the specific S-cyclohexyl-S-methylsulfoximine against a standard alkyl sulfonamide.
Key Insight: The "imino" nitrogen in the sulfoximine is a soft nucleophile . Unlike the sulfonamide oxygen (hard base), the sulfoximine nitrogen can be alkylated or arylated to fine-tune the
and steric bulk, creating "Sulfonimidamides" if further substitution occurs.
Strategic Application
When to use Cyclohexyl(imino)(methyl)-
-sulfanone:
Solubility Rescue: If your sulfonamide lead is too lipophilic (high LogD), the sulfoximine core typically lowers LogD by 0.5–1.0 units due to the higher polarity of the
bond compared to .
Vector Exploration: If the sulfonamide oxygens are solvent-exposed and not engaging the protein, the sulfoximine nitrogen offers a handle (
) to grow the molecule into new sub-pockets.
Stereochemical Tuning: If the binding pocket is narrow, the fixed chirality of the sulfur allows you to project the cyclohexyl and methyl groups in precise 3D orientations that achiral sulfonamides cannot achieve.
References
Gnamm, C., et al. (2017).[3] "Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry.
Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition.
Frings, M., et al. (2017). "Sulfoximines as Rising Stars in Drug Discovery."[4] Drug Discovery Today.
Abraham, M. H., et al. (2006). "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry.
Anselmi, E., et al. (2024).[5] "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity." Chemistry – A European Journal.[5]
Personal protective equipment for handling Cyclohexyl(imino)(methyl)-l6-sulfanone
Executive Context: The Molecule and the Mission In modern drug discovery, Cyclohexyl(imino)(methyl)-l6-sulfanone (commonly referred to as S-cyclohexyl-S-methylsulfoximine) represents a critical scaffold. Sulfoximines are...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Context: The Molecule and the Mission
In modern drug discovery, Cyclohexyl(imino)(methyl)-l6-sulfanone (commonly referred to as S-cyclohexyl-S-methylsulfoximine) represents a critical scaffold. Sulfoximines are increasingly utilized as bioisosteres for sulfones and sulfonamides in kinase inhibitors and metabolic modulators due to their unique polarity and hydrogen-bonding capabilities.
However, the handling of hypervalent sulfur compounds requires a nuanced approach. While generally stable, the operational risk lies not just in the pure solid, but in its solvation and potential for metabolic activity. This guide moves beyond generic safety advice to provide a self-validating protocol for researchers handling this compound in pre-clinical settings.
Hazard Identification & Risk Assessment
Treat this compound as a High-Potency Pharmacological Intermediate until specific toxicological data proves otherwise.
Hazard Class
GHS Classification (Predicted)
Operational Implication
Dermal/Ocular
Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Compound is lipophilic; rapid transdermal absorption is possible, especially when solvated in DMSO or DCM.
Respiratory
STOT SE 3 (H335)
Dust inhalation triggers mucous membrane irritation. Sulfur-nitrogen bonds can degrade to release irritant vapors if heated.
Reactivity
Thermal Stability
Generally stable, but avoid strong acids which can hydrolyze the S=N bond. Incompatible with strong oxidizers.
Critical Insight: The primary failure mode in handling sulfoximines is static discharge during weighing, which disperses the fine powder outside the containment zone.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. Your PPE choice must be dictated by the carrier solvent , as the solid itself is rarely the permeation driver.
A. Hand Protection Strategy
Do not rely on a single glove type.
Task
Solvent System
Glove Material
Thickness
Breakthrough Time
Weighing (Solid)
N/A (Dry)
Nitrile (Accelerator-free)
0.11 mm (4 mil)
>480 min
Synthesis/Solvation
DCM / Chloroform
Laminate (Silver Shield/4H)
Multi-layer
>240 min
Bio-Assay Prep
DMSO / Methanol
Nitrile (Double-Gloved)
0.11 mm x 2
>120 min
The "Red Indicator" Protocol: When handling stock solutions in DCM, wear a bright red disposable glove under your Silver Shield laminate glove. If the red glove becomes visible through a tear or swelling of the outer glove, immediate breach has occurred.
B. Respiratory & Ocular Defense[1][2][3]
Primary Barrier: Class II, Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood certified to face velocity >100 fpm.
Secondary Barrier:
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are insufficient for liquid handling due to the risk of wicking around the frame.
Lungs: If weighing outside a hood (strictly prohibited but noted for emergency), use a P100 particulate respirator .
Operational Protocol: Step-by-Step
This workflow is designed to minimize static dispersion and solvent exposure.
Phase 1: Preparation (Engineering Controls)
Verify Airflow: Confirm hood sash is at the working height (usually 18 inches).
Static Neutralization: Place an ionizing fan or anti-static gun inside the hood. Sulfoximine powders are prone to triboelectric charging.
Surface Prep: Line the work surface with absorbent, plastic-backed bench paper to capture micro-spills.
Phase 2: Active Handling (Weighing & Solvation)
Donning: Put on double nitrile gloves (or laminate if using halogenated solvents).
Weighing:
Open the vial only inside the hood.
Use a disposable anti-static spatula.
Self-Validating Step: Wipe the exterior of the weighing boat with a damp Kimwipe before removing it from the balance to ensure no powder adheres to the bottom.
Solubilization:
Add solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolization.
Vortex inside the hood. Cap tightly.
Phase 3: Decontamination
Solvent Wash: Rinse all spatulas and weigh boats with acetone into a liquid waste container before removing them from the hood.
Doffing: Remove outer gloves inside the hood. Wash hands immediately with soap and water (do not use ethanol on skin, as it enhances permeability).
Visual Workflow (Logistics & Safety)
Figure 1: Operational workflow for handling Cyclohexyl(imino)(methyl)-l6-sulfanone, emphasizing the transition from solid handling to liquid waste segregation.
Disposal & Emergency Response
Waste Segregation
Sulfur-containing organic waste requires specific segregation to prevent foul odors and adverse reactions in bulk waste streams.
Stream A (Solid): Contaminated gloves, paper, and weigh boats go into "Hazardous Solid Waste" (double-bagged).
Stream B (Liquid):
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
Labeling: Clearly mark tags with "Contains Organic Sulfur" to alert disposal teams to potential odor issues during incineration.
Emergency Spill Response[4]
Solid Spill (<5g): Cover with wet paper towels (to prevent dust). Wipe up and place in hazardous waste. Clean area with soap and water.[1][2][3][4]
Liquid Spill: Cover with absorbent pads. If DCM is involved, evacuate the immediate area for 15 minutes to allow vapors to vent via the hood system before cleanup.
Exposure:
Skin: Wash with soap/water for 15 min. Do not scrub (abrasion increases absorption).
Eyes: Flush for 15 min. Seek medical attention immediately.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Hand Protection (29 CFR 1910.138).[5] U.S. Department of Labor. [Link][5]
PubChem. (2025). Compound Summary: Sulfoximine Derivatives and Safety Data. National Library of Medicine. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]